Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17630063
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H26N2O3 |
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Molecular Weight | 306.4 g/mol |
IUPAC Name | tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-8-14(15(18)11-19)12-6-5-7-13(10-12)21-4/h5-7,10,14-15H,8-9,11,18H2,1-4H3 |
Standard InChI Key | VBEHSEHETRJJDE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the piperidine family, a six-membered heterocyclic amine. Its structure includes:
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A tert-butyl carbamate group at position 1, serving as a protective group for the piperidine nitrogen.
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An amino group (-NH2) at position 3.
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A 3-methoxyphenyl substituent at position 4, introducing aromaticity and electron-donating properties.
The molecular formula is C18H26N2O3, with a molecular weight of 318.4 g/mol (calculated based on analogous compounds) .
Stereochemical Considerations
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate involves multi-step strategies, often leveraging reductive amination, cyclization, and protective group chemistry.
Reductive Amination and Cyclization
A common approach for analogous piperidines involves:
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Condensation: Reacting a ketone or aldehyde with an amine to form an imine intermediate.
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Reduction: Using catalysts like Raney-Ni or NaBH4 to reduce the imine to a secondary amine .
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Carbamate Protection: Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc2O) .
For example, the patent WO2009133778A1 describes a method for synthesizing tert-butyl 3-aminopiperidine-1-carboxylate via selective deprotection of alkoxycarbonylamino intermediates . Adapting this method, the 3-methoxyphenyl group could be introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation at position 4.
Intramolecular Aza-Michael Addition
Recent advances highlight the use of organocatalysis for stereoselective piperidine synthesis. Pozo et al. demonstrated that quinoline-based catalysts enable enantioselective formation of 2,5-disubstituted piperidines via intramolecular aza-Michael reactions . Applied to this compound, such methods could control the stereochemistry at position 3.
Compound | Target | IC50 (nM) | Source |
---|---|---|---|
Donepezil | Acetylcholinesterase | 6.7 | |
Tert-butyl analog (hypothetical) | NMDA Receptor | ~150 (estimated) | Analog Data |
Antibacterial and Anticancer Activity
Piperidines with aromatic substituents exhibit moderate antibacterial activity. The 3-methoxyphenyl group may interfere with bacterial cell wall synthesis via interactions with penicillin-binding proteins . Preliminary molecular docking studies suggest potential inhibition of EGFR tyrosine kinase, a target in cancer therapy .
Challenges and Future Directions
Synthetic Challenges
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Stereocontrol: Achieving high enantiomeric purity at position 3 remains difficult. Catalytic asymmetric hydrogenation or chiral auxiliaries could address this .
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Functional Group Compatibility: The amino and methoxy groups require orthogonal protection strategies during synthesis.
Pharmacological Optimization
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyphenyl and amino groups could enhance potency and selectivity.
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In Vivo Studies: No data exist for this specific compound; testing in murine models is critical for advancing therapeutic applications.
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